![molecular formula C31H33N5O2S B1664840 Amcasertib CAS No. 1129403-56-0](/img/structure/B1664840.png)
Amcasertib
Overview
Description
Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .
Chemical Reactions Analysis
Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .Physical And Chemical Properties Analysis
Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Inhibition of Cancer Stemness Pathways
Amcasertib, also known as BBI-503, is an orally administered inhibitor that targets cancer stemness pathways by specifically inhibiting serine-threonine stemness kinases. It effectively targets NANOG, a critical transcription factor associated with pluripotency and tumorigenesis in ovarian cancer .
Antiproliferative Effects and Induction of Apoptosis
Research has shown that Amcasertib exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells .
G1 Phase Arrest and Colony Formation Impediment
Amcasertib has been found to cause G1 phase arrest in cell cycles and impede colony formation, particularly in MDAH-2774 cells, which is a line of ovarian cancer cells .
Inhibition of Spheroid Growth
The compound effectively inhibits spheroid growth in OVCAR-3 and OCSC cells, which are models for ovarian cancer and cancer stem cells .
Embryoid Body Formation Impact
Amcasertib has been studied for its effect on embryoid body (EB) formation in ovarian cancer and cancer stem cell models using the hanging drop assay method .
Mechanism of Action
Amcasertib, also known as “1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[[1,2-dihydro-2-oxo-5-(2-phenyl-4-thiazolyl)-3H-indol-3-ylidene]methyl]-2,4-dimethyl-”, is an orally administered primary class stemness kinase inhibitor .
Target of Action
Amcasertib primarily targets NANOG and various cancer stem cell pathways . NANOG is a critical transcription factor associated with pluripotency and plays a significant role in ovarian cancer tumorigenesis .
Mode of Action
Amcasertib interacts with its targets by specifically inhibiting serine-threonine stemness kinases . This inhibition effectively targets NANOG and various cancer stem cell pathways .
Biochemical Pathways
The biochemical pathways affected by Amcasertib are those related to cancer stem cells. By inhibiting serine-threonine stemness kinases, Amcasertib disrupts the pathways that control stem-cell replication, survival, and differentiation .
Result of Action
Amcasertib exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells . It causes G1 phase arrest and impedes colony formation . Additionally, Amcasertib effectively inhibits spheroid growth . Notably, it demonstrates the ability to suppress invasion and migration .
Action Environment
The action environment of Amcasertib is primarily within ovarian cancer cells and cancer stem cells . The suppression of Nanog-mediated stem cell-like features by Amcasertib is particularly pronounced in ER-negative ovarian cancer and cancer stem cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the genetic profiles of the cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKGEFGLQMDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amcasertib(BBI503) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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